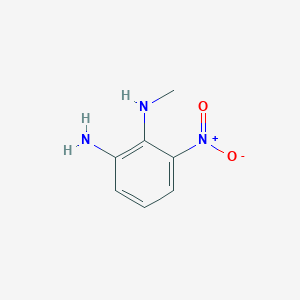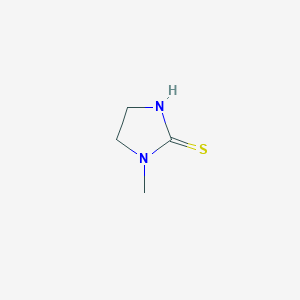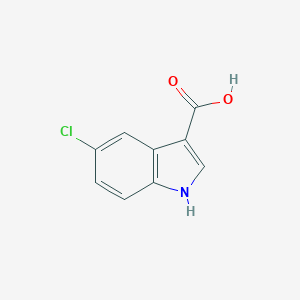
5-Chloro-1H-indole-3-carboxylic acid
概要
説明
5-Chloro-1H-indole-3-carboxylic acid is an indole derivative, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound is used as an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules .
科学的研究の応用
5-Chloro-1H-indole-3-carboxylic acid has a wide range of scientific research applications, including:
Safety and Hazards
作用機序
Target of Action
5-Chloro-1H-indole-3-carboxylic acid, also known as 5-chloroindole-3-carboxylic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Chloro-1H-indole-3-carboxylic acid involves the reaction of 1H-indole-3-carboxylic acid with phosphorus oxychloride in anhydrous acetic acid. The reaction is carried out under reflux conditions at 90°C for 14 hours, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: 5-Chloro-1H-indole-3-carboxylic acid undergoes various types of chemical reactions, including:
Electrophilic substitution: Due to the presence of the indole ring, electrophilic substitution reactions occur readily.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Nucleophilic substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride.
Nucleophilic substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to halogenated or nitrated derivatives, while nucleophilic substitution can result in the formation of various substituted indole derivatives .
類似化合物との比較
- 5-Fluoro-1H-indole-3-carboxylic acid
- 5-Bromo-1H-indole-3-carboxylic acid
- 5-Iodo-1H-indole-3-carboxylic acid
Comparison: 5-Chloro-1H-indole-3-carboxylic acid is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. Compared to its fluoro, bromo, and iodo counterparts, the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
特性
IUPAC Name |
5-chloro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDITEOFEQOSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591215 | |
| Record name | 5-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10406-05-0 | |
| Record name | 5-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10406-05-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q1: What is the spatial arrangement of the carboxyl group relative to the indole ring in 5-Chloro-1H-indole-3-carboxylic acid?
A1: The carboxyl group is not coplanar with the indole ring system in this compound. Instead, it is twisted out of plane by an angle of 9.00 (8)°. []
Q2: How does this compound arrange itself in its crystal structure?
A2: The crystal structure of this compound is stabilized by a network of hydrogen bonds and π-π stacking interactions. Specifically:
- Hydrogen Bonding: Pairs of molecules form inversion dimers through two O—H⋯O hydrogen bonds, creating R22(8) loops. These dimers are further linked into (001) sheets by N—H⋯O hydrogen bonds. []
- π-π Stacking: Aromatic π–π stacking interactions between adjacent indole rings with a centroid–centroid distance of 3.7185 (12) A° contribute to the crystal packing. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B80546.png)

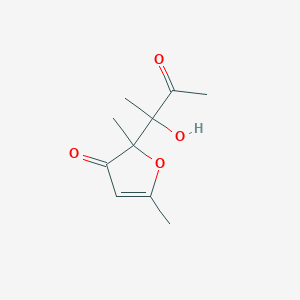
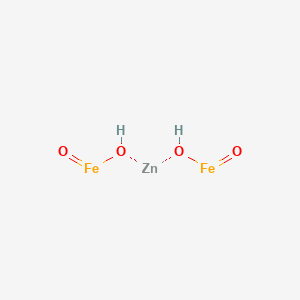

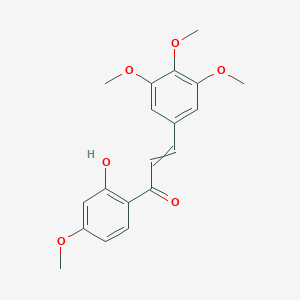

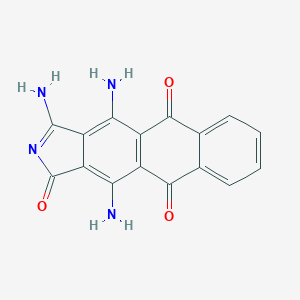
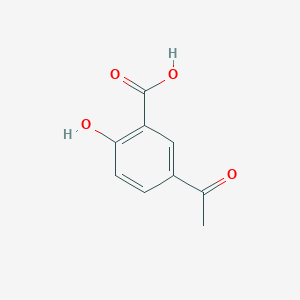
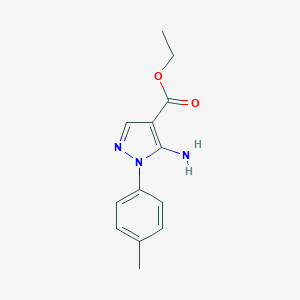

![4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane](/img/structure/B80566.png)
